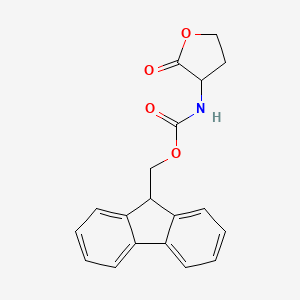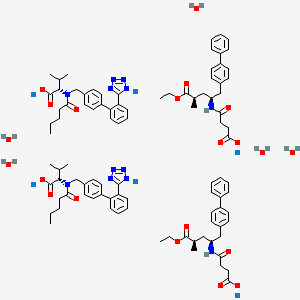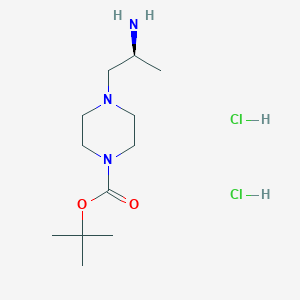![molecular formula C8H7ClN2O2 B8036035 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8036035.png)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of protein-ligand interactions and enzyme inhibition.
Industry: It is utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to proteins such as bovine serum albumin, forming protein-ligand complexes through electrostatic interactions . This binding can alter the protein’s structure and function, leading to various biological effects. Additionally, the compound’s antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, disrupting bacterial replication and growth .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridine
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial applications .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-5-1-2-9-4-7(5)10-6;/h1-4,10H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXBLCZOUYAYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Methoxybenzoyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B8035976.png)


![8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)





